2-Azabicyclo[3.1.0]hexane
Overview
Description
2-Azabicyclo[3.1.0]hexane is a chemical compound with the molecular formula C5H9N . It is a key moiety in natural products for biological activities against bacteria, fungi, and tumor through DNA alkylation . The 3-azabicyclo[3.1.0]hexyl ring system displays diverse biological activities and great potential in the pharmaceutical industry .
Synthesis Analysis
A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time. The key step was photochemical decomposition of CHF2-substituted pyrazolines . This protocol has the advantages of simple operation, mild conditions, as well as excellent functional group tolerance, giving the desired products in moderate to excellent yields .Molecular Structure Analysis
The molecular structure of 2-Azabicyclo[3.1.0]hexane consists of 5 carbon atoms, 9 hydrogen atoms, and 1 nitrogen atom . It has a density of 1.0±0.1 g/cm3 and a molar refractivity of 24.5±0.3 cm3 .Chemical Reactions Analysis
The synthesis of 2-Azabicyclo[3.1.0]hexane involves several steps, including amino protection, 4-dimethylaminopyridine (DMAP) catalytic cyclization, reduction-dehydration into alkene, asymmetric Simmons-Smith reaction, and hydrolysis reaction from glutamic acid .Physical And Chemical Properties Analysis
2-Azabicyclo[3.1.0]hexane has a boiling point of 122.5±8.0 °C at 760 mmHg, a vapour pressure of 13.9±0.2 mmHg at 25°C, and an enthalpy of vaporization of 36.0±3.0 kJ/mol . It also has a flash point of 15.8±16.5 °C and an index of refraction of 1.498 .Scientific Research Applications
1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes
- Application Summary: A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time. The key step was photochemical decomposition of CHF2-substituted pyrazolines .
- Methods of Application: This protocol has the advantages of simple operation, and mild conditions, as well as excellent functional group tolerance, giving the desired products in moderate to excellent yields .
- Results or Outcomes: The 3-azabicyclo[3.1.0]hexyl ring system as a conformationally constrained bicyclic isostere for the piperidine motif displays diverse biological activities and great potential in the pharmaceutical industry .
1. Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes
- Application Summary: A practical synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes was developed for the first time. The key step was photochemical decomposition of CHF2-substituted pyrazolines .
- Methods of Application: This protocol has the advantages of simple operation, and mild conditions, as well as excellent functional group tolerance, giving the desired products in moderate to excellent yields .
- Results or Outcomes: The 3-azabicyclo[3.1.0]hexyl ring system as a conformationally constrained bicyclic isostere for the piperidine motif displays diverse biological activities and great potential in the pharmaceutical industry .
2. Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines]
- Application Summary: A series of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks have been studied as potential antitumor agents .
- Methods of Application: Antiproliferative activity of products was screened in human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) as well as mouse colon carcinoma (CT26) and African green monkey kidney epithelial (Vero) cell lines .
- Results or Outcomes: The most effective among the screened compounds show IC50 in the range from 4.2 to 24.1 μM for all tested cell lines .
3. Synthesis of Stereosiomers
- Application Summary: The compound has been used in the synthesis of various stereoisomers.
- Methods of Application: Researchers developed a synthesis for all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.
4. Use in Bioactive Compounds
- Application Summary: 3-Azabicyclo[3.1.0]hexanes are common structural components in natural products and bioactive compounds. They have a broad spectrum of activity against various bacteria, mycobacteria, parasites, tumors, and neurological disorders .
- Methods of Application: The metal-mediated cyclopropanation domino reaction of chain enynes is the most commonly used strategy for the construction of this type of aza [3.1.0]bicycle derivative .
- Results or Outcomes: Bioactive molecules containing aza [3.1.0]bicycles have been identified as useful synthons in a range of organic transformations .
5. Use in the Synthesis of New Building Blocks
- Application Summary: The compound has been used in the synthesis of new building blocks via [2 + 2] cycloaddition .
- Methods of Application: The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
- Results or Outcomes: The synthesis was successful, but no further details were provided .
6. Use in the Treatment of Non-Alcoholic Fatty Liver Disease (NAFLD)
- Application Summary: The 3-azabicyclo[3.1.0]hexyl ring system has been used in the development of a ketohexokinase (KHK) inhibitor for the treatment of non-alcoholic fatty liver disease (NAFLD) .
- Methods of Application: The synthesis of the KHK inhibitor involves the use of photochemical decomposition of CHF2-substituted pyrazolines .
- Results or Outcomes: The synthesis was successful and the resulting compound has shown potential in the treatment of NAFLD .
Safety And Hazards
Future Directions
The 3-azabicyclo[3.1.0]hexyl ring system displays diverse biological activities and great potential in the pharmaceutical industry . Therefore, it is of continued interest and great importance to explore new and straightforward methods to access these highly rigid cyclopropanes with more simple operation .
properties
IUPAC Name |
2-azabicyclo[3.1.0]hexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-2-6-5-3-4(1)5/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSSDGZWSPMAECX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590960 | |
Record name | 2-Azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[3.1.0]hexane | |
CAS RN |
27202-71-7 | |
Record name | 2-Azabicyclo[3.1.0]hexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27202-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Azabicyclo[3.1.0]hexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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